molecular formula C20H21N3O2S B6053060 5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No.: B6053060
M. Wt: 367.5 g/mol
InChI Key: HEXHBPBBWQMXFQ-UHFFFAOYSA-N
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Description

5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, pyrrolidine, pyridine, and thiophene. These heterocycles are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common synthetic routes include:

    Formation of Pyrrolidine Derivative: Starting from a suitable pyrrolidine precursor, functionalization is achieved through reactions such as alkylation or acylation.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

    Coupling with Pyridine and Thiophene: The final steps involve coupling the pyrrolidine-furan intermediate with pyridine and thiophene derivatives using reagents like coupling agents (e.g., EDC, DCC) under mild conditions to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under controlled conditions.

    Reduction: Reagents such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).

    Substitution: Halogenating agents (e.g., NBS - N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the carboxamide group may produce the corresponding amine derivative.

Scientific Research Applications

5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases due to its ability to interact with multiple biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring and exhibit similar biological activities.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxamide are structurally related and have comparable chemical reactivity.

    Pyridine Derivatives: Pyridine-4-carboxamide and pyridine-3-carboxylic acid are similar in structure and function.

Uniqueness

What sets 5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide apart is its unique combination of multiple heterocyclic rings, which provides a diverse range of interactions with biological targets. This structural complexity enhances its potential as a versatile compound in drug discovery and other scientific research applications.

Properties

IUPAC Name

5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(22-13-15-7-9-21-10-8-15)19-6-5-18(26-19)17-4-1-11-23(17)14-16-3-2-12-25-16/h2-3,5-10,12,17H,1,4,11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXHBPBBWQMXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CO2)C3=CC=C(S3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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